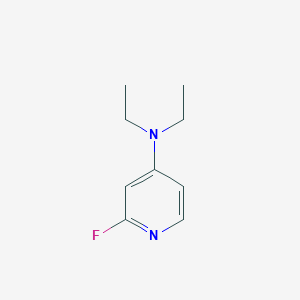

N,N-diethyl-2-fluoropyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-2-fluoropyridin-4-amine is a useful research compound. Its molecular formula is C9H13FN2 and its molecular weight is 168.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N,N-Diethyl-2-fluoropyridin-4-amine serves as a crucial building block in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacological properties of derivatives, making it a valuable component in drug discovery.

1.1. Synthesis of Cholinesterase Inhibitors

Recent studies have highlighted the potential of pyridine derivatives, including this compound, in developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are implicated in neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to form stable complexes with these enzymes suggests its utility as a lead compound for novel anti-AD agents .

1.2. Antibotulinum Activity

Aminopyridines have emerged as potential treatments for botulism, with compounds structurally similar to this compound showing promise in reversing the effects of botulinum neurotoxin (BoNT). For instance, 3,4-diaminopyridine has demonstrated efficacy in restoring ventilation in rodent models of lethal botulism, indicating that derivatives of pyridine could be developed for therapeutic use against this condition .

Analytical Chemistry Applications

This compound has also been employed as a derivatizing agent in analytical methods, particularly in high-performance liquid chromatography (HPLC).

2.1. Derivatization of Amino Acids

The compound has been utilized to create stable derivatives of amino acids that are more resistant to degradation under light and heat compared to traditional reagents. This application allows for improved separation and quantification of amino acids using reversed-phase HPLC techniques .

Structure-Activity Relationship (SAR) Studies

Fluorinated pyridine derivatives are often investigated for their structure-activity relationships to optimize their biological activity. The introduction of fluorine at specific positions on the pyridine ring can significantly influence the compound's interaction with biological targets, enhancing selectivity and potency.

| Compound | Biological Target | Activity | Notes |

|---|---|---|---|

| This compound | AChE/BChE | Potential inhibitor | Leads to development of anti-Alzheimer agents |

| 3,4-Diaminopyridine | Botulinum neurotoxin | Therapeutic agent | Reverses paralysis effects in models |

| Fluorinated derivatives | 2OG oxygenases | Broad-spectrum inhibitors | Enhanced selectivity profiles observed |

Case Studies and Research Findings

- Alzheimer's Disease Research : A study focused on synthesizing aryl-substituted 2-aminopyridine derivatives demonstrated that compounds derived from this compound showed promising results as AChE inhibitors, suggesting their potential use in treating AD .

- Botulism Treatment : Research involving aminopyridines indicated that several derivatives could effectively restore respiratory function in rodent models affected by BoNT, paving the way for further development of N,N-diethyl derivatives as therapeutic agents against botulism .

Propiedades

Número CAS |

1564483-38-0 |

|---|---|

Fórmula molecular |

C9H13FN2 |

Peso molecular |

168.21 g/mol |

Nombre IUPAC |

N,N-diethyl-2-fluoropyridin-4-amine |

InChI |

InChI=1S/C9H13FN2/c1-3-12(4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |

Clave InChI |

SIAVJAANHTWZJF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=NC=C1)F |

SMILES canónico |

CCN(CC)C1=CC(=NC=C1)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.